molecular formula C16H15ClN4O3 B1443242 Dimethylamino-phenyl-acetonitrile hydrochloride CAS No. 5537-53-1

Dimethylamino-phenyl-acetonitrile hydrochloride

Cat. No.: B1443242
CAS No.: 5537-53-1
M. Wt: 346.77 g/mol
InChI Key: GGPUVYVGOAXYQN-DJKKODMXSA-N
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Description

Dimethylamino-phenyl-acetonitrile hydrochloride is a chemical compound with the molecular formula C10H13ClN2 . It is a derivative of acetonitrile, with an amino and a dimethylamino group attached to the phenyl ring.


Molecular Structure Analysis

The molecular structure of this compound consists of a phenyl ring with a dimethylamino group and an acetonitrile group attached . The molecular weight is 196.677 Da .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a boiling point of 137-138 °C and a density of 0.863 g/mL at 25 °C . The refractive index is 1.410 .

Scientific Research Applications

1. Anticancer Activity

A study demonstrated that certain derivatives of dimethylamino-phenyl-acetonitrile hydrochloride have potential anticancer activities. Specifically, 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile showed remarkable activity against the melanoma MALME-3 M cell line (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

2. Polymer Synthesis

Research into heterocyclic polymers based on derivatives of this compound has been conducted. These polymers exhibit amorphous, electroactive, and thermally stable properties, with potential applications in various fields (Ozkan, Karpacheva, Bondarenko, & Kolyagin, 2015).

3. Fluorescent Anion Receptor

A study involving a neutral receptor with a rigid hydrazine spacer, which includes a dimethylamino group, exhibited dual fluorescence and high sensitivity and selectivity towards certain anions in acetonitrile (Wu, Li, Wen, Zhou, Zhao, & Jiang, 2002).

4. Solvatochromic Behavior

This compound derivatives have been studied for their solvatochromic behavior in different solvents, indicating potential use in nonlinear optical materials and other applications (Bogdanov, Tillotson, Khrustalev, Rigin, & Timofeeva, 2019).

5. Protein Interaction Analysis

The compound has been used as a solvent for analyzing protein interactions. It provides an alternative to DMSO, especially in cases where UV measurements are required (Arakawa, 2018).

Safety and Hazards

Dimethylamino-phenyl-acetonitrile hydrochloride is classified as Acute Tox. 1 Dermal - Acute Tox. 2 Oral - Flam. Liq. 3 according to the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed or in contact with skin, and it is a flammable liquid and vapor .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dimethylamino-phenyl-acetonitrile hydrochloride involves the reaction of 2-dimethylamino-benzyl chloride with sodium cyanide followed by acidification with hydrochloric acid.", "Starting Materials": [ "2-dimethylamino-benzyl chloride", "Sodium cyanide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-dimethylamino-benzyl chloride in a solvent such as dichloromethane.", "Step 2: Add sodium cyanide to the solution and stir for several hours at room temperature.", "Step 3: Acidify the reaction mixture with hydrochloric acid to pH 1-2.", "Step 4: Extract the product with a suitable solvent such as ethyl acetate.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Purify the product by recrystallization from a suitable solvent such as ethanol to obtain Dimethylamino-phenyl-acetonitrile hydrochloride." ] }

CAS No.

5537-53-1

Molecular Formula

C16H15ClN4O3

Molecular Weight

346.77 g/mol

IUPAC Name

N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(2-methylanilino)acetamide

InChI

InChI=1S/C16H15ClN4O3/c1-11-4-2-3-5-14(11)18-10-16(22)20-19-9-12-6-7-13(17)15(8-12)21(23)24/h2-9,18H,10H2,1H3,(H,20,22)/b19-9+

InChI Key

GGPUVYVGOAXYQN-DJKKODMXSA-N

Isomeric SMILES

CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

SMILES

CN(C)C(C#N)C1=CC=CC=C1.Cl

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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